molecular formula C23H24N2O B12917473 3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-34-1

3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12917473
CAS No.: 918646-34-1
M. Wt: 344.4 g/mol
InChI Key: WXEHYCDLDYDJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes multiple methyl groups and a biquinolin backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific structure, which includes multiple methyl groups and a biquinolin backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

918646-34-1

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

3,3,4,4,8-pentamethyl-1-quinolin-3-ylquinolin-2-one

InChI

InChI=1S/C23H24N2O/c1-15-9-8-11-18-20(15)25(21(26)23(4,5)22(18,2)3)17-13-16-10-6-7-12-19(16)24-14-17/h6-14H,1-5H3

InChI Key

WXEHYCDLDYDJDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C(C(=O)N2C3=CC4=CC=CC=C4N=C3)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.